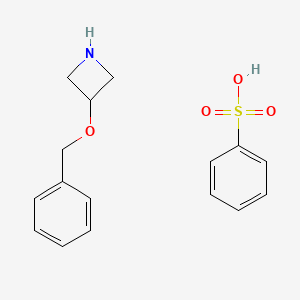

3-(Benzyloxy)azetidine benzenesulfonate

CAS No.: 1993178-75-8

Cat. No.: VC11714630

Molecular Formula: C16H19NO4S

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1993178-75-8 |

|---|---|

| Molecular Formula | C16H19NO4S |

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | benzenesulfonic acid;3-phenylmethoxyazetidine |

| Standard InChI | InChI=1S/C10H13NO.C6H6O3S/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;7-10(8,9)6-4-2-1-3-5-6/h1-5,10-11H,6-8H2;1-5H,(H,7,8,9) |

| Standard InChI Key | PUVCBEHNDGDSDT-UHFFFAOYSA-N |

| SMILES | C1C(CN1)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O |

| Canonical SMILES | C1C(CN1)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(Benzyloxy)azetidine benzenesulfonate is a salt formed through the protonation of 3-(benzyloxy)azetidine by benzenesulfonic acid. The azetidine ring (a saturated four-membered heterocycle) is substituted at the 3-position with a benzyloxy group (-), while the benzenesulfonate ion () acts as the counterion . The SMILES notation for the compound is , reflecting its two-component structure .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 321.4 g/mol |

| Component Compounds | 3-(Benzyloxy)azetidine, Benzenesulfonic Acid |

| IUPAC Name | Benzenesulfonic acid; 3-phenylmethoxyazetidine |

| Synonyms | MFCD11041257, 1993178-75-8 |

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves two stages: (1) preparation of 3-(benzyloxy)azetidine and (2) salt formation with benzenesulfonic acid.

Alkylation of Azetidine

Azetidine is alkylated with benzyl bromide in the presence of a base such as potassium carbonate (KCO) to introduce the benzyloxy group. This reaction often employs polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (150°C) . For example, a related synthesis of 3-(2-bromo-3-fluorophenoxy)-8-fluoro-2-methylquinoline used KCO/DMSO at 150°C for 7 hours to achieve aryl ether formation .

Salt Formation

The free base 3-(benzyloxy)azetidine is treated with benzenesulfonic acid in a stoichiometric ratio. The reaction is typically conducted in a solvent like ethanol or acetonitrile, followed by crystallization to isolate the salt . Patent WO2018108954A1 describes analogous methods for preparing azetidine salts, emphasizing controlled stoichiometry and recrystallization to ensure purity .

Process Optimization

Key challenges in scaling production include:

-

Ring Strain Mitigation: The azetidine ring’s high angle strain (≈90°) necessitates mild reaction conditions to prevent decomposition .

-

Counterion Exchange: Alternative sulfonic acids (e.g., toluenesulfonic acid) may be used to modulate solubility, though benzenesulfonate is preferred for crystallinity .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures yields >97% purity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While specific NMR data for 3-(benzyloxy)azetidine benzenesulfonate are unavailable, analogous compounds show characteristic signals:

-

Azetidine Protons: δ 3.2–4.0 ppm (N-CH and O-CH)

-

Benzyloxy Group: δ 4.5–4.7 ppm (O-CH-Ph), δ 7.2–7.4 ppm (aromatic H) .

-

Benzenesulfonate: δ 7.5–8.1 ppm (aromatic H adjacent to -SO) .

Mass Spectrometry

The LCMS profile (PubChem data) indicates a molecular ion peak at 321.4 [M+H] . Fragmentation patterns typically include loss of the benzenesulfonate group () and subsequent cleavage of the benzyloxy moiety .

Recent Advancements (2023–2025)

Recent studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume